4-Amino-3-bromo-5-nitrobenzamide

説明

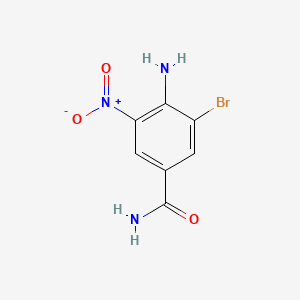

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-3-bromo-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O3/c8-4-1-3(7(10)12)2-5(6(4)9)11(13)14/h1-2H,9H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMPRBCMKLSQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742758 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-21-0 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino 3 Bromo 5 Nitrobenzamide

Established Synthetic Routes for 4-Amino-3-bromo-5-nitrobenzamide

The synthesis of polysubstituted benzene (B151609) rings like this compound is a multi-step process that requires careful planning to ensure the correct arrangement of functional groups on the aromatic ring.

Multi-step Synthesis from Aromatic Precursors

The creation of this compound from basic aromatic precursors like benzene or toluene (B28343) hinges on the principles of electrophilic aromatic substitution (EAS). The order in which the amino, bromo, and nitro groups are introduced is critical due to their directing effects on subsequent substitutions. lumenlearning.com

A logical synthetic sequence must consider that the amino group is a strong ortho-, para-director, the bromo group is a moderate ortho-, para-director, and the nitro group is a meta-director. lumenlearning.comlibretexts.org A plausible pathway starting from a simple precursor like 4-bromobenzoic acid involves the following key transformations:

Nitration : The starting material, 4-bromobenzoic acid, is treated with a nitrating mixture, typically concentrated nitric acid and sulfuric acid. The carboxyl and bromo groups direct the incoming nitro group to the position ortho to the bromine and meta to the carboxylic acid (position 3), yielding 4-bromo-3-nitrobenzoic acid. quora.com

Reduction : The nitro group can be selectively reduced to an amino group.

Amidation : The carboxylic acid is converted to a primary amide. This is often the final step, achieved by first converting the carboxylic acid to a more reactive acyl chloride or ester, followed by reaction with ammonia (B1221849).

The table below outlines a hypothetical multi-step synthesis, emphasizing the importance of reaction order.

| Step | Reactant | Reagents | Product | Rationale |

| 1 | Bromobenzene | Acetyl Chloride, AlCl₃ | 4-Bromoacetophenone | Friedel-Crafts acylation. The bromo group directs para. quora.com |

| 2 | 4-Bromoacetophenone | KMnO₄ | 4-Bromobenzoic Acid | Oxidation of the methyl ketone to a carboxylic acid. quora.com |

| 3 | 4-Bromobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | 4-Bromo-3-nitrobenzoic acid | Nitration occurs at the position activated by the bromine and meta to the carboxyl group. quora.com |

| 4 | 4-Bromo-3-nitrobenzoic acid | Sn, HCl | 4-Amino-3-bromobenzoic acid | Selective reduction of the nitro group. |

| 5 | 4-Amino-3-bromobenzoic acid | 1. SOCl₂ 2. NH₃ | This compound | Conversion of the carboxylic acid to the primary amide. |

Role of Substituted Benzoic Acids in Synthesis

Substituted benzoic acids are pivotal starting materials for synthesizing this compound. Compounds like 4-amino-3-nitrobenzoic acid nbinno.com and 4-amino-3-bromo-benzoic acid nih.gov serve as advanced intermediates that already possess the required functional groups in the correct orientation.

Using these precursors simplifies the synthesis by reducing the number of steps. The primary remaining transformation is the conversion of the carboxylic acid group into the benzamide (B126) functionality. This is a common and well-established reaction in organic chemistry, often proceeding via an acid chloride, which is then reacted with ammonia or an amine. researchgate.net The presence of the electron-withdrawing nitro group and the electron-donating amino group on the ring can influence the reactivity of the carboxylic acid, a factor that must be considered when choosing reaction conditions. nbinno.com

Regioselective Functionalization Strategies

Regioselectivity, or the control of the position of chemical bond formation, is the cornerstone of synthesizing highly substituted aromatic compounds. researchgate.net In the context of this compound, the synthesis must be designed to install the three different substituents (amino, bromo, nitro) in the desired 1,2,4,6-pattern relative to the carboxamide group.

The directing effects of the substituents are paramount:

Ortho-, Para-Directors : -NH₂, -Br

Meta-Directors : -NO₂, -COOH, -CONH₂

A key strategic decision is the timing of each substitution. For instance, attempting to brominate 3-nitrobenzoic acid would be ineffective for this synthesis because both existing groups are meta-directors, which would direct the incoming bromine to position 5, leading to the wrong isomer. lumenlearning.comquora.com Therefore, a successful strategy involves introducing an ortho-, para-director first to place a group at the 4-position, followed by subsequent reactions whose regiochemistry is controlled by the combined influence of the existing substituents. lumenlearning.com This deliberate control ensures the formation of the desired product and avoids a mixture of isomers that would be difficult to separate.

Synthesis of Key Intermediates for this compound Derivatization

The efficient synthesis of the target compound often relies on the preparation of key intermediates. One such crucial intermediate is 4-bromo-5-nitrophthalimide , which can be synthesized through a multi-step process. This process involves the nitration of 4-bromophthalimide, followed by amidation with aqueous ammonia. google.com Although this leads to a phthalimide, similar conditions for nitration and amidation are relevant for the synthesis of benzamides.

Another relevant class of intermediates includes substituted benzaldehydes, such as 4-amino-3-nitrobenzaldehyde . The synthesis of this compound can be achieved from p-aminobenzaldehyde through a series of condensation and coupling reactions. researchgate.net These intermediates, which already contain the amino and nitro groups in the correct relative positions, can then be further functionalized—for example, by bromination and conversion of the aldehyde to an amide—to yield the final product.

Novel Synthetic Approaches and Method Development

Modern organic synthesis increasingly focuses on developing greener and more efficient reactions that minimize waste and energy consumption.

Catalyst-Free and Solvent-Free Reaction Conditions

A significant trend in synthetic chemistry is the development of reactions that proceed under catalyst-free and solvent-free conditions. nih.govrsc.org These methods offer numerous advantages:

Environmental Benefits : Reduction of hazardous organic solvents and heavy metal catalysts.

Economic Advantages : Lower costs associated with catalysts, solvents, and waste disposal.

Simplified Procedures : Easier purification of the final product without the need to remove a catalyst. rsc.org

While a specific catalyst-free synthesis for this compound is not prominently reported, the principles are widely applied. Such approaches often involve multi-component reactions where several starting materials are combined in a single step. rsc.org These reactions can be promoted by alternative energy sources like microwave irradiation, which can accelerate reaction times and improve yields. researchgate.net The development of a catalyst- and solvent-free route for the synthesis of this compound or its key intermediates remains an important goal for sustainable chemical manufacturing.

Microwave-Assisted Synthesis in Related Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.com This technology has been successfully applied to a variety of organic transformations, including the synthesis of amides and related nitrogen-containing heterocycles. numberanalytics.comnih.gov

The fundamental principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com This can result in significantly reduced reaction times, often from hours to mere minutes. youtube.com For instance, the direct amidation of carboxylic acids with amines, a reaction that can be sluggish under conventional conditions, is remarkably facilitated by microwave energy. mdpi.com In many cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. nih.govmdpi.com

Several studies have demonstrated the utility of microwave assistance in synthesizing aromatic amides and related structures. For example, a method for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) as a catalyst was developed, showcasing the efficiency of microwave irradiation. nih.gov Similarly, microwave-assisted intramolecular arene-alkene coupling reactions have been used to construct 3-nitroindoles with high efficiency. nih.gov The reduction of aromatic nitro compounds, a key transformation in the synthesis of many amino-substituted aromatics, has also been significantly accelerated using microwave irradiation in conjunction with novel oxo-rhenium complexes. uzh.chresearchgate.net

The advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Significant reduction in reaction times. youtube.com

Higher Yields: Often superior to conventional methods. youtube.com

Improved Purity: Cleaner reactions with fewer byproducts.

Energy Efficiency: More efficient heating mechanism. youtube.com

While specific examples for the direct microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to structurally similar molecules strongly suggests its potential for this specific target. The presence of polar functional groups in the precursors to this compound would likely make its synthesis amenable to microwave heating.

Scale-Up Considerations and Industrial Process Development

The transition of a synthetic route from a laboratory scale to an industrial process presents numerous challenges. For a compound like this compound, which may serve as a key building block in pharmaceutical manufacturing, ensuring a robust, scalable, and cost-effective synthesis is paramount. numberanalytics.com

Key considerations for the industrial process development of substituted benzamides include:

Cost of Starting Materials and Reagents: The economic viability of a large-scale synthesis is heavily dependent on the cost of raw materials.

Process Safety: A thorough evaluation of potential hazards, such as runaway reactions or the handling of toxic reagents, is crucial.

Efficiency and Throughput: Optimizing reaction conditions to maximize yield and minimize cycle times is essential for industrial production.

Waste Management: The generation of hazardous waste is a significant concern, and developing processes that minimize waste is a key aspect of green chemistry. numberanalytics.com

Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines.

One of the primary challenges in scaling up amide synthesis is the reliance on stoichiometric activating reagents, such as carbodiimides or acid chlorides, which generate significant amounts of waste. ucl.ac.uk Catalytic methods for direct amidation are therefore highly desirable for industrial applications. ucl.ac.ukresearchgate.net Boric acid and its derivatives have shown promise as low-cost and efficient catalysts for large-scale amidation reactions. ucl.ac.uksciepub.comsemanticscholar.org

Flow chemistry is an emerging technology that offers significant advantages for the scale-up of chemical processes. numberanalytics.com By conducting reactions in continuous flow reactors, better control over reaction parameters, enhanced safety, and improved efficiency can be achieved. numberanalytics.com This approach is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates.

The table below outlines some of the critical parameters that need to be considered when scaling up the synthesis of a substituted benzamide.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Heat transfer, mixing efficiency, material compatibility |

| Heating Method | Heating mantle | Steam or oil jacket | Precise temperature control, prevention of local hotspots |

| Reagent Addition | Manual | Automated dosing systems | Control of reaction rate, safety |

| Work-up & Purification | Extraction, chromatography | Crystallization, filtration | Efficiency, solvent recovery, product purity |

| Process Control | Manual monitoring | Process Analytical Technology (PAT) | Real-time monitoring and control of critical parameters |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of amides, a common transformation in the pharmaceutical industry, has traditionally relied on methods that are not environmentally friendly. researchgate.netrsc.org Therefore, the application of green chemistry principles to the synthesis of this compound is of significant importance.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional solvents for amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), have significant environmental and health concerns. researchgate.netrsc.orgrsc.org The use of alternative, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is highly encouraged. rsc.orgnsf.gov

Catalytic Methods: As mentioned previously, replacing stoichiometric reagents with catalysts is a cornerstone of green chemistry. numberanalytics.comucl.ac.uksciepub.com Catalytic direct amidation reactions not only reduce waste but also often proceed under milder conditions. ucl.ac.uk Both chemocatalysis (e.g., using boric acid or transition metals) and biocatalysis (e.g., using enzymes like lipases) offer greener alternatives. numberanalytics.comresearchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Direct amidation reactions generally have a higher atom economy than methods that rely on activating agents. sciepub.com

Energy Efficiency: The use of energy-efficient techniques like microwave-assisted synthesis can significantly reduce the environmental footprint of a chemical process. youtube.com

Renewable Feedstocks: While not always feasible for complex molecules, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

The following table summarizes some green alternatives to traditional synthetic methods for amide bond formation.

| Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

| Stoichiometric coupling reagents (e.g., DCC, HATU) | Catalytic direct amidation (e.g., with boric acid) ucl.ac.uksciepub.com | Atom economy, waste reduction |

| Hazardous solvents (e.g., DMF, DCM) researchgate.netrsc.orgrsc.org | Greener solvents (e.g., 2-MeTHF, water) rsc.orgnsf.gov | Safer solvents |

| Conventional heating | Microwave-assisted synthesis youtube.com | Energy efficiency |

| Multi-step synthesis with protection/deprotection | Biocatalytic synthesis nih.gov | Reduced derivatization, often milder conditions |

| Use of toxic reagents (e.g., thionyl chloride) | Electrosynthesis rsc.org | Safer reagents and conditions |

By integrating these green chemistry principles into the synthetic strategy for this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.

Chemical Reactivity and Derivatization Studies of 4 Amino 3 Bromo 5 Nitrobenzamide

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in 4-Amino-3-bromo-5-nitrobenzamide is influenced by the electronic effects of its substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro and benzamide (B126) groups are deactivating and meta-directing, while the bromine atom is deactivating but ortho- and para-directing. The combination of these groups creates a complex reactivity profile for further substitution reactions.

Reactivity at the Bromine Position

The bromine atom attached to the aromatic ring is a key site for nucleophilic aromatic substitution. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group located ortho to the bromine atom. This arrangement lowers the electron density at the carbon atom bearing the bromine, making it more susceptible to attack by nucleophiles. nih.gov

Studies on similar 3-bromo-nitro-aromatic compounds have shown that the bromine atom can be displaced by various nucleophiles, such as secondary cyclic amines. nih.gov The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom attached to the bromine, forming a Meisenheimer complex intermediate, which then eliminates the bromide ion to yield the substituted product. The reaction is often carried out by heating the substrate with the appropriate nucleophile in a polar aprotic solvent. nih.gov For this compound, this provides a direct route to introduce a wide range of substituents at this position, which is a valuable strategy for modifying the molecule's properties.

Amination and Nitration Chemistry

Further substitution on the aromatic ring of this compound is dictated by the directing effects of the existing substituents.

Nitration: Introducing an additional nitro group would be an electrophilic aromatic substitution reaction. Given the existing substituents, the directing effects are as follows:

Amino group (-NH₂): Strongly activating, ortho- and para-directing.

Bromo group (-Br): Deactivating, ortho- and para-directing.

Nitro group (-NO₂): Strongly deactivating, meta-directing.

Benzamide group (-CONH₂): Deactivating, meta-directing.

Amination: Direct amination of the aromatic ring is generally not a feasible reaction. However, the bromine atom can be substituted with an amino group through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reduction and Oxidation Chemistry of Functional Groups

The amino and nitro groups of this compound are primary sites for reduction and oxidation reactions, respectively. These transformations provide pathways to new derivatives with altered electronic and biological properties.

Reduction of the Nitro Group to Amino

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.com This reaction can be achieved using a variety of reducing agents and conditions. The resulting amino group is an electron-donating group, which can significantly alter the chemical and physical properties of the molecule. nih.gov

Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org

Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in the presence of an acid. wikipedia.org

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and various metal hydrides can also be used, although metal hydrides are sometimes less effective for aryl nitro compounds. wikipedia.org

The selective reduction of the nitro group in the presence of the bromo substituent is generally feasible, as the carbon-bromine bond is less susceptible to reduction under these conditions.

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Generally high yield and clean reaction. wikipedia.org |

| Iron (Fe) in Acidic Media | Fe powder, HCl or acetic acid, reflux | A classic and cost-effective method. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat | Effective for laboratory-scale synthesis. wikipedia.org |

| Sodium Borohydride (NaBH₄) with a Catalyst | NaBH₄ in the presence of transition metal complexes like Ni(PPh₃)₄ in ethanol. | Offers a milder alternative to some traditional methods. jsynthchem.com |

Oxidation Reactions Involving the Amino Moiety

The primary amino group of this compound can undergo oxidation to various functional groups, depending on the oxidizing agent and reaction conditions. The oxidation of aromatic amines can be complex and may lead to a mixture of products. Potential oxidation products include nitroso compounds, azoxy compounds, and in some cases, polymerization. Strong oxidation can potentially convert the amino group back to a nitro group, though this is a less common synthetic route compared to direct nitration.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. The multiple functional groups on this compound offer several handles for derivatization.

Key derivatization strategies include:

Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or converted into other functional groups. For instance, acylation with various acid chlorides or anhydrides would yield a series of amides.

Modification of the Nitro Group: The reduction of the nitro group to an amine provides a new site for derivatization. The resulting diamino compound can be further modified, for example, by selective acylation or by forming heterocyclic rings.

Derivatization of the Benzamide Group: The amide nitrogen can be alkylated, or the entire amide group can be hydrolyzed to a carboxylic acid, which can then be converted to esters, other amides, or other functional groups.

| Position/Functional Group | Derivatization Strategy | Potential New Functional Groups |

|---|---|---|

| Bromine (C3) | Nucleophilic Aromatic Substitution | -OR, -SR, -NR₂, -CN |

| Amino (C4) | Acylation, Alkylation, Diazotization | -NHCOR, -NHR, -N₂⁺ (for further reactions) |

| Nitro (C5) | Reduction | -NH₂ (leading to further derivatization) |

| Benzamide (-CONH₂) | N-Alkylation, Hydrolysis | -CONHR, -CONR₂, -COOH (for further reactions) |

These derivatization strategies allow for a systematic exploration of the chemical space around the this compound scaffold, which is crucial for optimizing its properties for various applications.

Functional Group Diversification at the Amide Moiety

The amide functional group of this compound is a key site for derivatization. The primary amide (-CONH₂) can be converted into a wide range of other functional groups, allowing for the synthesis of a library of analogs with modified properties.

One of the most straightforward modifications is the N-alkylation or N-arylation of the amide nitrogen. This can be achieved by reacting the parent compound with various alkyl or aryl halides. For instance, the synthesis of 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide demonstrates the feasibility of introducing small alkyl groups onto the amide nitrogen. nih.gov

A more extensive diversification strategy involves the hydrolysis of the amide back to its parent carboxylic acid, 4-amino-3-bromo-5-nitrobenzoic acid. echemi.com This carboxylic acid serves as a crucial intermediate. It can then be coupled with a wide array of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, TBTU) to generate a diverse set of secondary and tertiary amides. This approach is fundamental in medicinal chemistry for exploring the structure-activity relationships of a lead compound.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Example Product |

| N,N-Dimethylation | Methylating agent (e.g., Methyl iodide) | Tertiary Amide (-CON(CH₃)₂) | 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide nih.gov |

| Hydrolysis | Acid or base catalysis, water | Carboxylic Acid (-COOH) | 4-amino-3-bromo-5-nitrobenzoic acid echemi.com |

| Amide Coupling | Amine (R¹R²NH), Coupling Agent | Secondary/Tertiary Amide (-CONR¹R²) | N-substituted benzamides |

| Acetylation | Acetic anhydride (B1165640) or Acetyl chloride | Acetamide (-NHCOCH₃) | 4-acetamido-3-bromo-N,N-dimethyl-5-nitrobenzamide anaxlab.com |

Halogen Substitution Effects on Reactivity

In a related system, 3-bromo-4-nitropyridine, reactions with amines can lead to the direct substitution of the bromine atom. clockss.org More strikingly, these reactions can also result in an unexpected nitro-group migration, where the nitro group shifts its position on the ring, highlighting the complex electronic interplay between the halogen and nitro substituents. clockss.org While this specific migration has not been reported for this compound itself, it demonstrates the potential for complex rearrangements in halo-nitro aromatic systems.

Solid-Phase Synthesis Techniques for Analog Generation

Solid-phase synthesis is a powerful technique for rapidly generating libraries of related compounds (analogs) for screening purposes. The structure of this compound, particularly its precursor 4-amino-3-bromo-5-nitrobenzoic acid, is well-suited for this methodology. echemi.com

In a typical solid-phase approach, the carboxylic acid precursor can be anchored to a solid support, such as a Wang or Rink Amide resin. nih.gov This covalent linkage immobilizes the molecule, allowing for excess reagents and by-products to be simply washed away after each reaction step. This dramatically simplifies purification. researchgate.net

Once anchored, the free amino group can be modified, or it can serve as a building block for peptide synthesis using the Fmoc strategy. nih.gov However, the synthesis of such analogs is not without challenges. The amino group of a nitro-substituted aniline (B41778) has low nucleophilicity due to the strong electron-withdrawing effect of the nitro group, which can make coupling reactions difficult and require specialized, highly reactive coupling agents like TBTU in the presence of additives like DMAP. nih.gov This technique has been successfully used to create peptide-p-nitroanilide (pNA) analogs, demonstrating its applicability to molecules with similar electronic properties. nih.govnih.gov

Potential Solid-Phase Synthesis Scheme:

| Step | Action | Reagents | Purpose |

| 1 | Resin Loading | 4-amino-3-bromo-5-nitrobenzoic acid, Coupling agent (e.g., DIC), Wang Resin | Covalently attach the molecule to the solid support. |

| 2 | Amino Group Derivatization | Acyl chlorides, Sulfonyl chlorides, etc. | Introduce diversity at the amino position. |

| 3 | Cleavage | Trifluoroacetic acid (TFA) | Release the final modified compound from the resin. |

Hemiaminal and Schiff Base Formation in Related Systems

While the primary amino group of this compound can undergo various reactions, its condensation with carbonyl compounds like aldehydes and ketones is a fundamental transformation that proceeds through a hemiaminal intermediate to form a Schiff base (or imine). researchgate.netyoutube.com

Studies on related amino compounds, such as 4-amino-3,5-dimethyl-1,2,4-triazole, provide significant insight into this process. The reaction occurs in two main steps:

Hemiaminal Formation : The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde, leading to a tetrahedral intermediate known as a hemiaminal (or carbinolamine). youtube.comnih.gov

Schiff Base Formation : The hemiaminal undergoes dehydration (elimination of a water molecule) to form the final, stable imine or Schiff base. youtube.comnih.gov

In many cases, the hemiaminal intermediate is transient and not isolable. However, in the reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and various substituted benzaldehydes, stable, crystalline hemiaminals have been successfully isolated and characterized. nih.gov The stability and yield of the hemiaminal versus the Schiff base are influenced by factors such as solvent polarity and the electronic nature of the substituents on the benzaldehyde. nih.govresearchgate.net For example, the use of aprotic solvents tends to favor the formation of the Schiff base. nih.gov

Product Yields in the Reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with Substituted Benzaldehydes nih.gov

| Benzaldehyde Substituent | Hemiaminal Yield (%) | Schiff Base Yield (%) |

| p-OCH₃ | 35 | 65 |

| p-CH₃ | 50 | 50 |

| p-Cl | 60 | 40 |

| p-NO₂ | 95 | 5 |

| o-OH | 90 | 10 |

| o-NO₂ | 98 | 2 |

Note: The data illustrates how electron-withdrawing groups (like NO₂) on the aldehyde stabilize the hemiaminal intermediate, shifting the equilibrium away from the Schiff base product.

Advanced Structural Elucidation and Characterization of 4 Amino 3 Bromo 5 Nitrobenzamide

Spectroscopic Analysis (beyond routine identification)

Advanced spectroscopic methods are crucial for a definitive structural elucidation of 4-Amino-3-bromo-5-nitrobenzamide, providing insights beyond simple confirmation of its presence.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in this compound, especially given the limited number of protons on the aromatic ring. researchgate.netresearchgate.net

¹H-¹H Correlation Spectroscopy (COSY): In a COSY spectrum, cross-peaks would be expected between the two amide protons (-CONH₂) and the amine protons (-NH₂), as well as between these protons and the single aromatic proton (H-6), depending on the solvent and exchange rates. This helps to confirm the connectivity within these functional groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the aromatic proton (H-6) to its directly attached carbon atom (C-6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is key to assigning the quaternary carbons. Correlations would be expected from the aromatic proton H-6 to adjacent carbons (C-1, C-5) and the carbon two bonds away (C-4). The amine and amide protons would also show correlations to neighboring carbons, helping to piece together the full carbon skeleton. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY spectrum can provide information about the spatial proximity of atoms. For instance, it could reveal through-space interactions between the amine protons and the adjacent bromo substituent, or between the amide protons and the aromatic proton at the H-6 position. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of substituted nitroanilines and benzamides.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HMBC Correlations from H-6 |

| C1-CONH₂ | - | ~168 | Yes |

| C2-H | ~8.5 | ~115 | - |

| C3-Br | - | ~110 | Yes |

| C4-NH₂ | ~6.0 (broad) | ~145 | Yes |

| C5-NO₂ | - | ~140 | Yes |

| C6-H | ~8.5 | ~115 | - |

| -NH₂ | ~6.0 (broad) | - | - |

| -CONH₂ | ~7.5-8.0 (broad) | - | - |

Mass Spectrometry (MS) Applications in Reaction Monitoring

Mass spectrometry is a powerful tool for monitoring the synthesis of this compound, allowing for real-time tracking of reactants, intermediates, and the final product. Using techniques like Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI), one can observe the reaction progress. vscht.czrsc.org

The molecular weight of this compound is approximately 260.05 g/mol . In a typical ESI-MS experiment in positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 261. The presence of bromine would be indicated by an isotopic peak at m/z 263 of nearly equal intensity, a characteristic signature of bromine-containing compounds. savemyexams.com

During synthesis, for example, from a precursor like 4-amino-3-bromobenzamide (B2977465) via a nitration reaction, MS could monitor the disappearance of the reactant's ion signal and the concurrent appearance of the product's m/z 261/263 signal.

Table 2: Expected Mass Spectrometry Fragments for this compound Fragmentation is based on common patterns for nitroaromatic and brominated compounds. savemyexams.comresearchgate.net

| Fragment | Description | Approximate m/z |

| [M+H]⁺ | Protonated molecule | 261/263 |

| [M-NH₂]⁺ | Loss of the amino group | 245/247 |

| [M-NO₂]⁺ | Loss of the nitro group | 215/217 |

| [M-Br]⁺ | Loss of the bromine atom | 182 |

| [M-CONH₂]⁺ | Loss of the amide group | 217/219 |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Insights

N-H Vibrations: The amino (-NH₂) and amide (-CONH₂) groups will exhibit characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The amino group typically shows two bands (symmetric and asymmetric stretching), while the amide N-H stretch is often a single, broader band. core.ac.uk

C=O Vibration: A strong carbonyl (C=O) stretching band from the amide group is expected in the range of 1650-1680 cm⁻¹. The exact position is influenced by hydrogen bonding. researchgate.net

NO₂ Vibrations: The nitro group will produce two distinct, strong stretching bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. C-H bending vibrations will also be present.

C-Br Vibration: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound Frequencies are based on data from analogous substituted benzamides. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | -NH₂ | ~3450 |

| Symmetric N-H Stretch | -NH₂ | ~3350 |

| N-H Stretch | -CONH₂ | ~3200 (broad) |

| C=O Stretch | -CONH₂ | ~1670 |

| NO₂ Asymmetric Stretch | -NO₂ | ~1540 |

| NO₂ Symmetric Stretch | -NO₂ | ~1350 |

| C-N Stretch | Ar-NH₂ | ~1300 |

| C-Br Stretch | Ar-Br | ~550 |

Crystallographic Studies and Solid-State Properties

The solid-state properties of this compound are determined by its crystal structure, which can be elucidated through crystallographic studies.

Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. hzdr.deuhu-ciqso.es For this compound, an SC-XRD analysis would provide precise bond lengths, bond angles, and torsion angles.

Based on studies of analogous compounds like other substituted benzamides, it is expected that the molecule would exhibit significant intermolecular hydrogen bonding. mdpi.comrsc.org The amide and amine groups are excellent hydrogen bond donors, while the nitro and carbonyl groups are effective acceptors. This would likely lead to the formation of extended supramolecular networks, such as dimers or chains, which would dictate the crystal packing. uct.ac.za The analysis of halogenated nitrobenzamides has shown that halogen bonds can also play a role in the crystal packing. rsc.org

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in substituted aromatic amides. mdpi.com Different polymorphs can arise from variations in the hydrogen bonding network or molecular conformation. rsc.org For this compound, it is conceivable that different crystallization conditions (e.g., solvent, temperature) could lead to different polymorphic forms, each with unique physical properties.

Crystal engineering principles can be applied to design and predict the crystal structures of this compound and its derivatives. By understanding the interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions, it may be possible to control the solid-state architecture and, consequently, the material's properties. The study of polymorphism in related compounds is crucial for anticipating and controlling the solid-state behavior of this compound. nih.gov

Hydrogen Bonding Networks and Supramolecular Architecture

The supramolecular assembly of this compound is governed by a sophisticated network of intra- and intermolecular hydrogen bonds, driven by the presence of multiple donor and acceptor sites. The primary functional groups involved are the amino (-NH2) group, the amide (-CONH2) group, and the nitro (-NO2) group.

Intramolecular Hydrogen Bonding: The specific substitution pattern on the aromatic ring creates a high potential for intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecule's conformation.

N-H···Br Interaction: An intramolecular hydrogen bond is likely formed between a hydrogen atom of the 4-amino group and the adjacent bromine atom at the 3-position. This type of N-H···X (where X is a halogen) interaction is observed in related structures, such as 4-Amino-3-bromobenzoic acid, and contributes to the formation of a stable five-membered ring (Br/C/C/N/H). researchgate.net

N-H···O Interaction: There is also potential for an intramolecular hydrogen bond between the second hydrogen of the 4-amino group and an oxygen atom of the 5-nitro group. Such interactions are known to influence the planarity and electronic properties of ortho-substituted anilines. cdnsciencepub.com

Intermolecular Hydrogen Bonding and Supramolecular Motifs: The amide functional group is a powerful mediator of intermolecular interactions, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com This dual nature facilitates the formation of robust supramolecular synthons.

Amide-Amide Dimers: It is highly probable that molecules of this compound form centrosymmetric dimers through pairs of N-H···O hydrogen bonds between their amide groups. This interaction typically results in a stable ring motif, which is commonly described by the graph-set notation R²₂(8).

Polymeric Architectures: These primary dimers can be further interconnected into larger one-, two-, or three-dimensional networks. researchgate.netmdpi.com The remaining N-H donor of the amino group and the acceptor sites on the nitro group are available to form additional intermolecular hydrogen bonds. This can link the dimers into extended chains or sheets, creating a highly stable crystalline lattice. The specific architecture will be a result of the interplay between the strong amide-amide interactions and these weaker, yet structurally significant, secondary interactions. nih.govresearchgate.net

The combination of these diverse hydrogen bonds results in a complex and stable supramolecular architecture, where individual molecules are precisely organized in the crystal lattice.

| Potential Hydrogen Bond | Donor | Acceptor | Type | Typical Motif |

| N-H···O=C | Amide (-NH) | Amide (C=O) | Intermolecular | R²₂(8) Dimer |

| N-H···O-N | Amino (-NH) | Nitro (-NO₂) | Intermolecular | Chain/Sheet |

| N-H···Br | Amino (-NH) | Bromo (-Br) | Intramolecular | S(5) Ring |

| N-H···O-N | Amino (-NH) | Nitro (-NO₂) | Intramolecular | S(6) Ring |

This table is based on functional groups present and data from analogous structures.

Conformational Analysis and Tautomeric Preferences

The three-dimensional structure and potential isomeric forms of this compound are defined by its conformational flexibility and tautomeric possibilities.

Conformational Analysis: The primary determinant of the compound's conformation is the degree of rotation around the single bond connecting the carbonyl carbon of the amide group to the aromatic ring. This is defined by the C(2)-C(1)-C(O)-N torsion angle (ω).

Planarity: For many substituted benzamides, a relatively planar conformation (ω ≈ 0° or 180°) is favored to maximize π-conjugation between the aromatic ring and the amide group. nih.gov However, steric hindrance from ortho-substituents can force the amide group out of the plane of the ring. nih.gov

Influence of Substituents: In this compound, the ortho-bromo and ortho-nitro substituents adjacent to the amide group introduce significant steric bulk. This steric pressure would typically favor a non-planar conformation. Conversely, the formation of intramolecular hydrogen bonds, as discussed previously, would favor a more planar arrangement. Computational modeling studies, such as those using Density Functional Theory (DFT), are often employed to calculate the energetic landscape and identify the most stable conformation resulting from these competing effects.

Tautomeric Preferences: Tautomerism involves the migration of a proton, resulting in isomers that can exist in equilibrium. For this compound, the most relevant form is amide-imidol tautomerism. tgc.ac.inresearchgate.net

Amide-Imidol Equilibrium: This prototropic tautomerism involves the migration of a proton from the amide nitrogen to the carbonyl oxygen, converting the amide functional group into an imidic acid (or imidol). nih.gov

(A diagram showing the amide form on the left in equilibrium with the imidol form on the right)

Stability: For primary amides like this compound, the amide tautomer is overwhelmingly more stable and is the predominant form under nearly all conditions. researchgate.net The imidol form is significantly higher in energy. While factors such as the potential for increased aromaticity in certain heterocyclic systems can sometimes favor the iminol-like tautomer, these factors are not at play in a simple benzamide (B126) derivative. researchgate.net Therefore, the chemical properties and structural interactions of the compound are governed by the characteristics of the amide form.

| Isomer Type | Description | Relative Stability |

| Conformational Isomer | Arises from rotation around the C(ring)-C(amide) bond. | Dependent on steric hindrance and intramolecular H-bonding. |

| Tautomeric Isomer | Arises from proton migration (Amide vs. Imidol form). | Amide form is significantly more stable. |

Based on a comprehensive review of available scientific literature, detailed theoretical and computational investigations specifically focused on the compound This compound are not present in the public domain. While research exists for structurally related benzamide derivatives, the specific data required to populate the requested article outline for this exact molecule—including quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models—has not been published.

General computational methodologies are well-established and frequently applied to similar molecules:

Quantum Chemical Calculations (DFT, Hartree-Fock): These methods are standard for predicting molecular properties. For instance, Density Functional Theory (DFT) is widely used for geometry optimization and calculating electronic properties of various nitrobenzamide and aminobenzamide derivatives. mdpi.commdpi.com Hartree-Fock (HF) methods, often used in conjunction with DFT, also serve to analyze molecular structures. qau.edu.pkmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common output of quantum chemical calculations. The energy gap between these orbitals is crucial for understanding a molecule's chemical reactivity and stability. researchgate.net

Reactivity Indices (Fukui Functions): The Fukui function is a key concept in DFT used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgnih.gov It is a powerful tool for understanding and predicting chemical reactivity. nih.govscm.com

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic interactions between a ligand, such as a benzamide derivative, and a protein target over time. This method provides insights into the stability of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR): QSAR methodologies are used to build predictive models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical properties. leidenuniv.nlpjps.pk These models are valuable in drug discovery for predicting the activity of new compounds. unair.ac.idsphinxsai.com

However, without specific studies on this compound, it is not possible to provide the detailed research findings, data tables, and in-depth analysis requested for the article. The scientific community has not published research that would allow for a scientifically accurate and informative article strictly adhering to the provided outline for this particular compound.

Theoretical and Computational Investigations of 4 Amino 3 Bromo 5 Nitrobenzamide

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Molecular Descriptors for SAR Analysis (e.g., hyperpolarizability)

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools in understanding how the chemical structure of a compound influences its toxicological profile. dergipark.org.tr For nitrobenzene (B124822) derivatives, molecular descriptors derived from quantum chemical calculations, such as hyperpolarizability, have been employed to develop these models. dergipark.org.tr

Hyperpolarizability is a measure of the non-linear optical properties of a molecule and is related to the dipole moment, which is a key factor in determining how a chemical interacts within a biological system. dergipark.org.tr Studies on nitrobenzene derivatives have shown that second-order hyperpolarizability can be a particularly effective descriptor in QSAR models for toxicity. dergipark.org.tr For instance, a QSAR model using second-order hyperpolarizability demonstrated a high correlation coefficient (R²) of 89.493%. dergipark.org.tr

The position of functional groups on the benzene (B151609) ring significantly impacts the hyperpolarizability. The substitution pattern in the nitrobenzene derivative follows a general trend where the second-order hyperpolarizability (γ) increases in the order of ortho < meta < para. dergipark.org.tr This suggests that the specific arrangement of amino, bromo, and nitro groups in 4-Amino-3-bromo-5-nitrobenzamide will have a distinct influence on its hyperpolarizability and, consequently, its predicted biological activity in QSAR studies.

Computational methods, such as those based on semi-empirical PM6 approaches, are used to calculate these molecular descriptors. dergipark.org.tr The resulting QSAR models are developed using statistical methods like stepwise multiple linear regression. dergipark.org.tr

In Silico Prediction of Molecular Interactions

In silico methods, particularly molecular docking, are instrumental in predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. These computational techniques provide insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Molecular docking studies have been widely used to predict the binding modes of benzamide (B126) derivatives with various protein targets. For example, in the context of antidiabetic agents, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase revealed binding energies ranging from -9.8 to -7.9 kcal/mol. nih.gov These studies identified key interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions with amino acid residues in the active site of the enzymes. nih.gov

Similarly, docking studies of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of fibroblast growth factor receptor-1 (FGFR1) showed that the most promising compounds could form multiple hydrogen bonds with the receptor. nih.govsemanticscholar.org In one instance, a compound was observed to form six hydrogen bonds with FGFR1. nih.govsemanticscholar.org

The unique substitution pattern of this compound, with its amino, bromo, and nitro groups, allows it to participate in various types of interactions. These include hydrogen bonding, halogen bonding, and electrostatic interactions, which are crucial for its potential biological activity.

The stability of a ligand-protein complex can be further assessed by calculating the binding free energy. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach for this calculation. hep.com.cn

Analysis of interaction motifs reveals the specific types of non-covalent interactions that contribute to binding. For instance, in studies of benzamide derivatives, various interaction motifs have been identified:

Hydrogen Bonding: A critical interaction for the stability of ligand-receptor complexes. researchgate.net

Hydrophobic Interactions: Including pi-pi stacking, pi-alkyl, and pi-sigma interactions, which are often observed between the aromatic rings of the ligand and hydrophobic residues of the protein. nih.gov

Electrostatic Interactions: These play a dominant role in the binding of some ligands to their protein targets. researchgate.net

Cation-π Interactions: These have been observed between the amino-imidazole ring of a ligand and phenylalanine residues of a protein. acs.org

In the case of this compound, the amino and nitro groups can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in hydrophobic and electrostatic interactions. The bromine atom can also be involved in halogen bonding.

It is important to note that while some derivatives of 4-amino-3-nitrobenzoic acid have been studied for their interaction with specific enzymes, 4-amino-3-nitrobenzoic acid itself did not show detectable binding in one particular enzymatic assay. nih.gov This highlights the high substrate specificity of some enzymes and the importance of the precise arrangement of functional groups for binding. nih.gov

Interactive Data Table: Molecular Docking and Binding Energy Examples for Related Benzamide Derivatives

| Compound Class | Target Receptor(s) | Binding Energy Range (kcal/mol) | Key Interaction Types |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase, α-amylase | -9.8 to -7.9 | Hydrogen bonding, electrostatic, hydrophobic nih.gov |

| Methyl 4-aminobenzoate (B8803810) derivatives | Glutathione (B108866) Reductase (GR), Glutathione S-Transferase (GST) | Not explicitly stated, but lowest binding energies predicted for some derivatives | Not explicitly stated researchgate.net |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | Fibroblast growth factor receptor-1 (FGFR1) | Not explicitly stated, but significant binding observed | Hydrogen bonding (up to six) nih.govsemanticscholar.org |

Studies on Non-linear Optical Properties and Electronic Structure

The non-linear optical (NLO) properties and electronic structure of organic molecules like this compound are of significant interest for their potential applications in materials science. acs.org These properties are intrinsically linked to the molecule's electronic and structural characteristics.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating these properties. acs.org These calculations can provide insights into:

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A narrow HOMO-LUMO gap, as is often the case for molecules with strong electron-withdrawing groups like nitro groups, can enhance electrophilicity and is associated with greater NLO response. acs.org

Hyperpolarizability (β and γ): These are measures of the NLO response of a molecule. Higher values of first (β) and second-order (γ) hyperpolarizability indicate a stronger NLO effect. dergipark.org.tracs.org Studies on related nitrobenzene derivatives have shown that the substitution pattern significantly influences these values. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand intramolecular charge transfer interactions between filled (donor) and vacant (acceptor) orbitals. acs.org Strong donor-acceptor interactions, indicated by high stabilization energies, are often correlated with enhanced NLO properties. acs.org

Electrostatic Potential: Mapping the electrostatic potential on the molecular surface can reveal regions of high and low electron density, which is crucial for understanding reactivity and intermolecular interactions. For instance, a high positive charge density at the bromine site would favor nucleophilic substitution reactions.

For derivatives of DTS(FBTTh2)2, a non-fullerene acceptor, the strategic placement of donor and acceptor moieties led to promising NLO properties, with one derivative exhibiting a first hyperpolarizability (βtotal) of 13.44 × 10⁻²⁷ esu and a second-order hyperpolarizability (⟨γ⟩) of 3.66 × 10⁻³¹ esu. acs.org This underscores the importance of molecular design in tuning NLO responses.

The electronic structure of this compound, with its combination of an electron-donating amino group and electron-withdrawing nitro and bromo groups on an aromatic ring, suggests it may possess interesting electronic and NLO properties worthy of investigation for materials science applications.

Exploration of Chemical Applications Non Clinical Focus

Role as a Versatile Synthetic Building Block

4-Amino-3-bromo-5-nitrobenzamide is a polysubstituted benzene (B151609) derivative featuring three distinct functional groups—amino, bromo, and nitro—in addition to the benzamide (B126) backbone. This unique arrangement of electron-donating and electron-withdrawing groups on the aromatic ring imparts a high degree of reactivity and selectivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Intermediate in Heterocyclic Scaffold Synthesis (e.g., quinazolines, pyrazoles)

The strategic positioning of reactive sites on this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. The amino group can readily undergo diazotization or act as a nucleophile, while the bromo substituent provides a site for cross-coupling reactions. The nitro group can be reduced to an amino group, opening up further synthetic possibilities for ring-closure reactions.

Quinazolines: Quinazoline (B50416) and its derivatives are an important class of nitrogen-containing heterocyclic compounds. The synthesis of quinazoline scaffolds often involves precursors containing an ortho-amino-aromatic carbonyl or cyano group. nih.govgoogle.com While direct synthesis from this compound is not extensively documented, its analog, 2-amino-3-nitrobenzoic acid, is a known starting material for producing quinazolinones. nih.gov The presence of the amino and amide groups in this compound provides the necessary functionalities for cyclization reactions to form quinazoline-like structures.

Pyrazoles: Pyrazole (B372694) derivatives are another significant class of heterocyclic compounds with a wide range of applications. The synthesis of substituted pyrazoles can be achieved through various routes, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. A novel and efficient method has been developed for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which utilizes a versatile brominated pyrazole intermediate. nih.gov This highlights the utility of bromo-substituted aminopyrazoles as key building blocks. The structural elements of this compound make it a potential candidate for transformation into nitropyrazole intermediates, which are precursors for various functionalized pyrazoles. researchgate.net

| Heterocyclic Scaffold | Potential Synthetic Utility of this compound Analogs |

| Quinazolines | Precursors like 2-amino-3-nitrobenzoic acid are used in the synthesis of quinazolinones, suggesting a potential pathway for the title compound. nih.gov |

| Pyrazoles | Brominated aminopyrazole carbonitriles serve as versatile intermediates for creating complex pyrazole carboxamides. nih.gov |

Application in Agrochemical Development

While direct application of this compound in agrochemical development is not prominently reported, its potential can be inferred from the known activities of related heterocyclic systems. Pyrazole derivatives, for instance, are a well-established class of compounds in the agricultural sector, exhibiting herbicidal, insecticidal, and fungicidal properties. Given that this compound can serve as a precursor for complex pyrazole structures, it represents a valuable starting point for the discovery of new agrochemically active molecules.

Precursor for Advanced Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in various industries. The multi-functional nature of this compound makes it an ideal precursor for a range of advanced fine chemicals. google.com Its derivatives could include other substituted benzamides, anilines, and phenols, which are valuable intermediates in the pharmaceutical, dye, and specialty chemical industries. The ability to selectively manipulate the amino, bromo, and nitro groups allows for the creation of a diverse library of complex molecules from a single starting material.

Development in Advanced Materials Science

The unique electronic and structural properties of this compound and its derivatives suggest potential applications in the field of materials science.

Utilization in Polymer and Dye Synthesis

Dye Synthesis: Aromatic nitroamines are classic precursors in the synthesis of azo dyes. nbinno.com The amino group can be diazotized and coupled with a suitable aromatic compound to produce a wide range of colors. The presence of the bromo and nitro substituents on the benzamide ring can act as auxochromes and chromophores, potentially enhancing the tinctorial strength and lightfastness of the resulting dyes. For example, the historic pigment Tyrian purple is 6,6′-dibromoindigo, and its synthesis has been approached using starting materials like 4-bromo-2-nitroaniline, a compound structurally related to this compound. nih.gov Furthermore, a novel bromo-containing cellulosic dye with antibacterial properties has been synthesized from a bromopyrazolo[5,1-c] nbinno.comanaxlab.comviolet-oled.comtriazin-3-yl derivative, showcasing the utility of bromine in functional dyes. researchgate.net

Polymer Synthesis: The amino and benzamide functionalities in this compound make it a candidate for incorporation into polymer backbones, such as polyamides or polyimides. The introduction of the bromo and nitro groups could impart specific properties like flame retardancy or enhanced thermal stability to the resulting polymers. The related compound 4-Amino-3-nitrobenzoic acid has been explored for its potential in developing new polymeric materials. nbinno.com

Application as OLED Intermediates

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. allgreenchems.com The performance of an OLED device is heavily dependent on the organic materials used as charge transporters and emitters. OLED intermediates are the building blocks used to create these advanced materials. sunfinelabs.com These intermediates often consist of aromatic and heterocyclic structures that facilitate charge transport and luminescence. chemicalbook.com While this compound is not a commonly cited OLED intermediate, its aromatic structure and the presence of electronically active substituents are features found in many OLED materials. violet-oled.com It could potentially be modified to create novel host or dopant molecules for OLED applications.

Development as Chemical Probes for Biological Systems

Mechanism of Interaction with Biological Ligands

The interaction of this compound with biological ligands, such as proteins and nucleic acids, is predicted to be governed by a combination of non-covalent forces. The aromatic ring, substituted with an amino group, a bromo group, and a nitro group, provides a platform for various types of interactions.

The amino (-NH2) and nitro (-NO2) groups are capable of forming hydrogen bonds with appropriate donor and acceptor sites on biological macromolecules. The benzamide moiety itself can participate in hydrogen bonding and potentially π-π stacking interactions with aromatic residues of amino acids like tryptophan, tyrosine, and phenylalanine within proteins. The presence of the electron-withdrawing nitro group and the bulky bromo substituent can influence the electronic distribution and steric conformation of the molecule, thereby modulating its binding affinity and specificity.

Utility in Imaging Techniques (e.g., Fluorescence)

The application of this compound in imaging techniques, particularly fluorescence microscopy, is an area of potential interest. Nitroaromatic compounds are typically considered to be fluorescence quenchers. nih.gov However, the presence of an electron-donating amino group on the same aromatic ring can, in some cases, lead to the emergence of fluorescence properties due to intramolecular charge transfer (ICT). nih.gov

The fluorescence of such compounds is often highly sensitive to the local environment, a property known as solvatochromism. This sensitivity can be exploited for imaging purposes. For example, a change in the fluorescence signal (either "turn-on" or "turn-off") upon binding to a specific biological target could be used to visualize the localization and dynamics of that target within a cell. mdpi.com

While many nitroaromatics are non-fluorescent, the specific combination of substituents in this compound could potentially give rise to useful photophysical properties. nih.gov Further research would be required to characterize the fluorescence quantum yield and other photophysical parameters of this compound to fully assess its utility in biological imaging. The general principle involves the potential for the compound to exhibit altered fluorescence upon interaction with a biological molecule, allowing for visualization. rsc.org

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound, particularly at trace levels in complex matrices, is crucial for its application in various chemical and biological studies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of such compounds.

HPLC-MS and GC-MS Techniques for Compound Analysis

HPLC-MS: This is a highly suitable technique for the analysis of this compound due to the compound's polarity and thermal lability. Reversed-phase HPLC, using a C18 or similar column, would likely be effective for separating the compound from a mixture. chromforum.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. chromforum.org

Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source, would provide high sensitivity and selectivity. researchgate.net The mass spectrometer can be operated in either full-scan mode to identify the compound based on its molecular weight or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and specific quantification. researchgate.net

GC-MS: Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation in the injector port. thermofisher.comresearchgate.net Therefore, derivatization is often necessary to increase the volatility and thermal stability of the analyte. thermofisher.comsigmaaldrich.com A common derivatization strategy for compounds containing amino and amide groups is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comnih.gov

Once derivatized, the compound can be separated on a non-polar or semi-polar capillary GC column and detected by the mass spectrometer. nih.gov Electron ionization (EI) can be used to generate a characteristic fragmentation pattern for structural confirmation, while negative chemical ionization (NCI) can be highly sensitive for electrophilic compounds like nitroaromatics. nih.gov

Below is a table summarizing the potential analytical techniques:

| Analytical Technique | Separation Principle | Detection Method | Key Considerations |

| HPLC-MS | Reversed-phase chromatography | Electrospray Ionization (ESI) | Good for polar and thermally labile compounds. researchgate.net |

| GC-MS | Capillary gas chromatography | Electron Ionization (EI), Negative Chemical Ionization (NCI) | Derivatization is likely required. thermofisher.comsigmaaldrich.com |

Method Validation for Trace Analysis

For the reliable use of any analytical method for the quantification of this compound at trace levels, a thorough method validation is essential. This process ensures that the method is accurate, precise, and reliable for its intended purpose. Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For trace analysis of similar compounds, LODs in the low ng/L to µg/L range have been reported. nih.govnih.gov

Accuracy: Assessing the closeness of the measured value to the true value, often determined by analyzing certified reference materials or through recovery studies on spiked samples.

Precision: Evaluating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Selectivity/Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Robustness: Measuring the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table outlines typical performance characteristics that would be evaluated during method validation for trace analysis:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| Selectivity | No significant interference at the retention time of the analyte |

Mechanistic Insights into Molecular Interactions Focus on Molecular Mechanisms, Not Clinical Efficacy or Safety

Molecular Target Identification and Binding Mode Analysis

The biological activity of 4-Amino-3-bromo-5-nitrobenzamide is fundamentally linked to its interactions with various molecular targets. The specific arrangement of its functional groups—an amino group, a bromine atom, a nitro group, and a benzamide (B126) core—creates a unique electronic and steric profile that governs its binding capabilities. While specific targets for this exact molecule are not extensively documented in public literature, analysis of related structures provides a strong basis for understanding its potential interactions.

Derivatives of benzamide have been identified as inhibitors of specific enzymes. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and evaluated as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key regulator in cellular signaling pathways. tandfonline.com Molecular docking studies of these related compounds have shown that the benzamide scaffold can fit into the ATP-binding pocket of the FGFR1 kinase domain. tandfonline.com This suggests that this compound could potentially target kinase enzymes, a major class of proteins involved in cell signaling.

The functional groups on the aromatic ring are crucial for these interactions. The amino and nitro groups can engage in electrostatic interactions and hydrogen bonding within protein active sites, while the bromine atom can participate in halogen bonding. The reactivity of the compound is influenced by the electron-withdrawing nature of the nitro group, which activates the benzene (B151609) ring.

Interaction with Enzymes and Receptors at a Molecular Level

At the molecular level, the interaction of compounds like this compound with enzymes and receptors is a highly specific process. The constituent functional groups allow the molecule to form a variety of non-covalent bonds with amino acid residues in the binding sites of proteins.

For example, studies on related nitroaromatic compounds demonstrate their ability to inhibit enzymes crucial for metabolic pathways. 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a related nitrobenzoic acid derivative, is known to interact with neuraminidase, an enzyme that is critical for viral replication. This interaction involves the binding of the compound to the enzyme's active site, leading to inhibition.

In another example, N-bromoacetyltryptamine, which shares a bromo-acetyl functional group, acts as a potent inhibitor of serotonin (B10506) N-acetyltransferase. The mechanism involves an enzyme-catalyzed reaction between the inhibitor and the co-substrate, coenzyme A, to produce a tightly-binding bisubstrate analog that inhibits the enzyme. nih.gov This illustrates a mechanism-based inhibition, where the enzyme itself catalyzes the formation of its own inhibitor. nih.gov Such a mechanism could be plausible for this compound, depending on the target enzyme's active site and catalytic capabilities. Similarly, the inhibition of human ornithine aminotransferase by certain compounds highlights the potential for selective targeting of enzymes based on subtle differences in their active sites. nih.gov

The interaction potential can be summarized by the compound's computed properties, which predict its ability to form these crucial bonds.

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | echemi.com |

| Hydrogen Bond Acceptor Count | 5 | echemi.com |

| XLogP3 | 1.8 | echemi.com |

| Molecular Weight | 260.05 g/mol | bldpharm.com |

Table based on data for the related compound 4-Amino-3-bromo-5-nitrobenzoic acid and this compound.

Role of Hydrogen Bonding and Halogen Bonding in Molecular Recognition

Hydrogen bonds and halogen bonds are pivotal directional interactions in molecular recognition, guiding how a ligand binds to its protein target.

Hydrogen Bonding: The this compound molecule possesses both hydrogen bond donors (the amino and amide groups) and acceptors (the nitro and carbonyl oxygen atoms). echemi.com Studies on analogous 2-aminobenzamides confirm the presence of strong intramolecular hydrogen bonds between the amide oxygen and the amine hydrogen. mdpi.com In the solid state, these molecules are often linked by intermolecular hydrogen bonds, with the amide unit acting as both a donor and an acceptor simultaneously, forming dimers or polymeric chains. mdpi.comresearchgate.net This dual capability is critical for forming stable complexes with biological macromolecules.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. The presence of the electron-withdrawing nitro group on the same ring enhances the electrophilic character of the bromine atom, making it more likely to engage in halogen bonding. Studies on other brominated aromatic compounds show that these C-Br···O or C-Br···N interactions can be a key factor in the stability and specificity of ligand-receptor binding and can contribute to the formation of supramolecular structures. mdpi.comnih.gov

Investigation of Modulatory Effects on Biochemical Pathways

Substituted nitroaromatic compounds can exert significant modulatory effects on biochemical pathways, primarily through enzyme inhibition. The mechanisms of this inhibition can be diverse, ranging from competitive binding to irreversible inactivation.

Mechanism-based inhibition is a particularly potent form of modulation. In this process, the target enzyme processes the inhibitor as if it were a substrate, leading to the formation of a reactive intermediate that covalently binds to or forms a very tight, slow-reversing complex with the enzyme, thus inactivating it. nih.govnih.gov For example, the inhibition of serotonin N-acetyltransferase by N-bromoacetyltryptamine results in the production of a tight-binding bisubstrate analog inhibitor within the active site. nih.gov This demonstrates how a compound can exploit the catalytic machinery of an enzyme to achieve potent and specific inhibition.

Another example is seen with inhibitors of human ornithine aminotransferase (hOAT), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. nih.gov Specifically designed inhibitors can undergo an enzyme-catalyzed transformation in the hOAT active site to form an irreversible adduct, leading to selective inactivation of the enzyme over other related aminotransferases. nih.gov This highlights how the unique chemical environment of an enzyme's active site can be targeted to modulate a specific biochemical pathway. The presence of the reactive nitro and bromo groups on this compound suggests it could potentially act through similar mechanisms, interfering with pathways where enzymatic redox reactions or nucleophilic substitutions are key.

DNA Interaction Studies of Related Aromatic Derivatives

DNA is a significant molecular target for many aromatic compounds, particularly those containing nitro groups. nih.gov The planar structure of the aromatic ring allows such molecules to intercalate between the base pairs of the DNA double helix, while the functional groups can interact with the DNA backbone or bases through covalent or non-covalent interactions. nih.govmdpi.com

The mutagenic potential of many nitroaromatic compounds stems from their interaction with DNA. nih.gov A critical step in this process is often the metabolic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. nih.govmdpi.com These reactive species can then bind covalently to DNA, forming DNA adducts that can lead to mutations during DNA replication. nih.govnih.gov

Studies on a variety of related compounds have elucidated several modes of DNA interaction:

Covalent Binding: The compound 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride has been shown to bind covalently to DNA, but only after its nitro group is reduced under hypoxic conditions. Its non-nitro analog did not show this covalent binding, establishing the essential role of the nitro-functionality in this mechanism. nih.gov